1-(3-Methylbenzyl)pyrrolidine
Overview
Description
1-(3-Methylbenzyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Suto, Turner, and Kampf (1992) describe the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, which include 1-(3-Methylbenzyl)pyrrolidine. These compounds are synthesized using a chiral α-methylbenzyl functionality, which serves as both a nitrogen protecting group for the pyrrolidine nitrogen and a chiral auxillary. This research demonstrates the compound's role in the synthesis of chiral amines, which are valuable in the development of pharmaceuticals and other chemical products (Suto, Turner, & Kampf, 1992).
Coldham, Hufton, and Rathmell (1997) investigated the cyclization of α-amino-organolithiums onto unactivated alkenes, which results in the formation of 2,4-disubstituted pyrrolidines. They utilized 1-(3-Methylbenzyl)pyrrolidine as a chiral auxiliary on the nitrogen atom, leading to the synthesis of 3-substituted pyrrolidines with significant stereoselectivity. This research highlights the compound's utility in stereoselective synthesis, a crucial aspect in the production of enantiomerically pure pharmaceuticals (Coldham, Hufton, & Rathmell, 1997).
Schroeder et al. (1992) used S-α-methylbenzyl as a chiral auxiliary at N1 to separate diastereomeric 2-pyrrolidinones, leading to the synthesis of several 3-(1-aminoethyl)pyrrolidines, which are important intermediates for quinolone antibacterials. This work illustrates the role of 1-(3-Methylbenzyl)pyrrolidine in facilitating the separation of diastereomers, which is vital in the production of stereochemically pure compounds for pharmaceutical applications (Schroeder et al., 1992).
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-13/h4-6,9H,2-3,7-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFYIFNIIRBVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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